

Application Notes and Protocols: 1H-Benzotriazole Derivatives as UV Stabilizers in Polymers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1H-Benzotriazole**

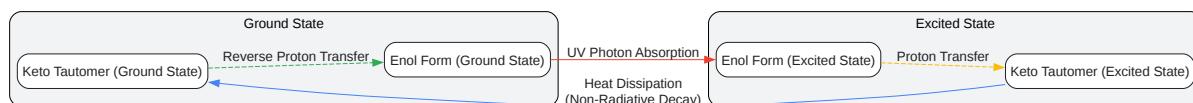
Cat. No.: **B7723547**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H-Benzotriazole derivatives are a prominent class of ultraviolet (UV) stabilizers widely incorporated into polymeric materials to mitigate the degradative effects of UV radiation.^{[1][2]} Exposure to sunlight and other UV sources can lead to the photo-oxidative degradation of polymers, resulting in undesirable changes such as discoloration, cracking, loss of gloss, and deterioration of mechanical properties.^{[3][4]} Benzotriazole UV absorbers offer robust protection by absorbing harmful UV radiation and dissipating the energy as harmless thermal energy, thereby extending the functional lifetime of the polymer.^[5] These stabilizers are utilized in a broad range of polymers, including polycarbonates (PC), polypropylenes (PP), polyvinyl chlorides (PVC), polyesters, and acrylic resins.^[6]


Mechanism of Action: Excited-State Intramolecular Proton Transfer (ESIPT)

The remarkable photostability of **1H-benzotriazole** UV absorbers is attributed to their ability to undergo an efficient and reversible photochemical process known as Excited-State Intramolecular Proton Transfer (ESIPT).^[7] This mechanism allows the molecule to absorb high-energy UV photons and dissipate the energy as heat through a rapid tautomerization, preventing the energy from being transferred to the polymer matrix and initiating degradation.

The key structural feature enabling ESIPT is an intramolecular hydrogen bond between a phenolic hydroxyl group and a nitrogen atom on the benzotriazole ring.^[5] Upon absorption of a UV photon, the following sequence occurs:

- Excitation: The molecule is promoted from its ground state (enol form) to an excited state.
- Intramolecular Proton Transfer: In the excited state, a proton is rapidly transferred from the hydroxyl group to the nitrogen atom, forming an excited-state keto tautomer.
- Non-Radiative Decay: The excited keto tautomer quickly relaxes to its ground state, releasing the absorbed energy as harmless heat.
- Reverse Proton Transfer: The keto tautomer then undergoes a reverse proton transfer to regenerate the original enol form in its ground state, ready to absorb another UV photon.

This entire cycle occurs on a picosecond timescale, allowing a single benzotriazole molecule to dissipate the energy of thousands of photons without undergoing significant degradation itself.

[Click to download full resolution via product page](#)

Figure 1: Excited-State Intramolecular Proton Transfer (ESIPT) pathway.

Common 1H-Benzotriazole UV Stabilizers and Their Properties

A variety of **1H-benzotriazole** derivatives are commercially available, each with specific properties tailored for different polymer systems and applications. Key characteristics include their UV absorption spectrum, molecular weight, volatility, and compatibility with the host polymer.

UV Absorption Characteristics

The effectiveness of a benzotriazole UV absorber is determined by its ability to absorb UV radiation in the 290-400 nm range, which is most damaging to polymers.^{[5][6]} The UV absorption spectrum is characterized by the wavelength of maximum absorption (λ_{max}) and the molar extinction coefficient (ϵ), which indicates the strength of absorption.

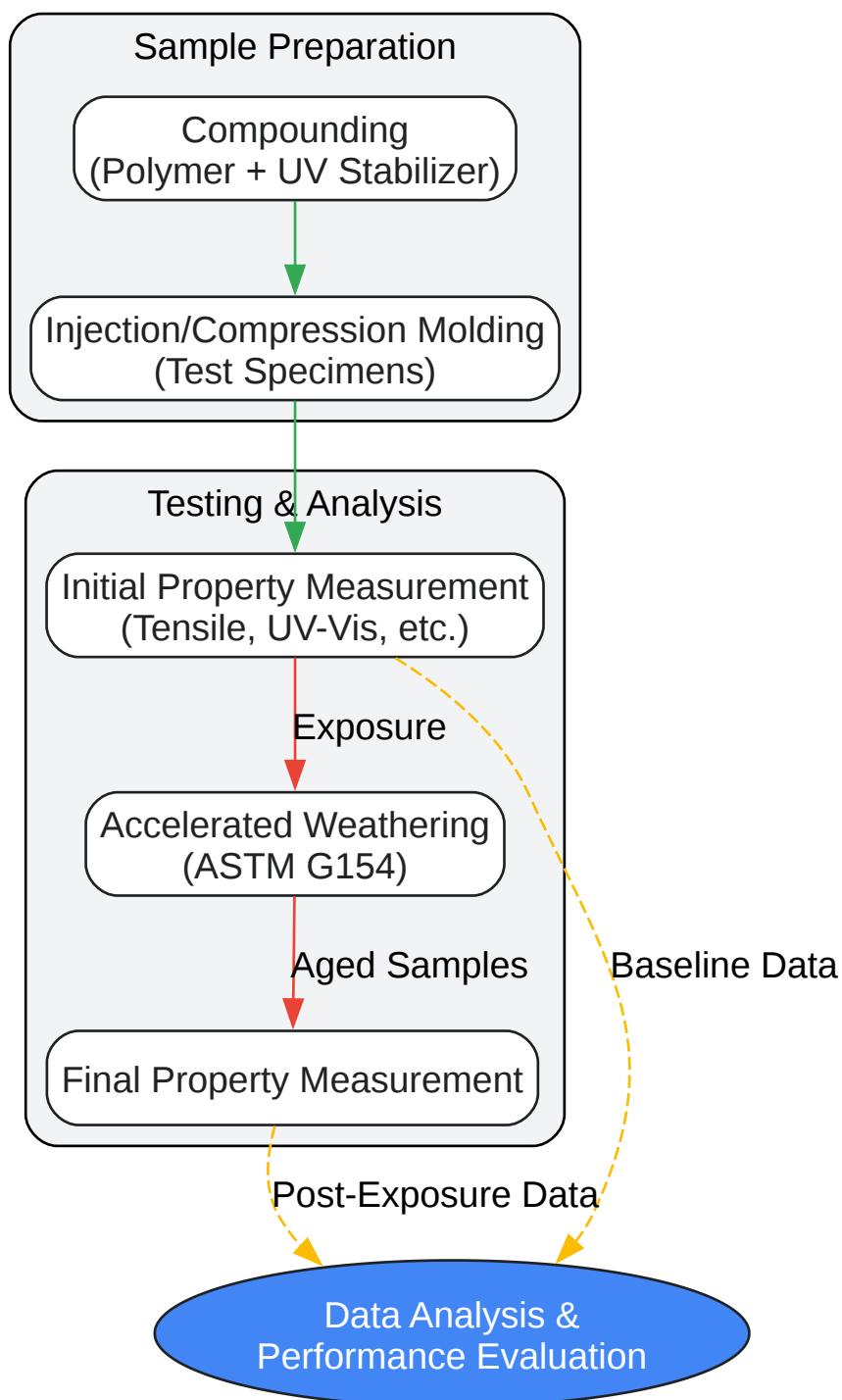
Common Name (Example)	Chemical Name	CAS Number	$\lambda_{\text{max}} \text{ (nm) (in Chloroform)}$	Molar Absorptivity (ϵ) ($\text{L mol}^{-1} \text{ cm}^{-1}$) (in Chloroform)
Tinuvin P (UV-P)	2-(2H-benzotriazol-2-yl)-p-cresol	2440-22-4	301, 341	16,150
UV-326	2-(2'-Hydroxy-3'-tert-butyl-5'-methylphenyl)-5-chlorobenzotriazole	3896-11-5	~353	Not widely reported
UV-327	2-(2'-Hydroxy-3',5'-di-tert-butylphenyl)-5-chlorobenzotriazole	3864-99-1	~357	Not widely reported
UV-328	2-(2H-benzotriazol-2-yl)-4,6-di-tert-pentylphenol	25973-55-1	~305, ~345	Not widely reported
UV-329 (Tinuvin 329)	2-(2H-benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenol	3147-75-9	~315	Not widely reported
UV-360 (Tinuvin 360)	Bis(2-(benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenol)	103597-45-1	306, 347	Not widely reported

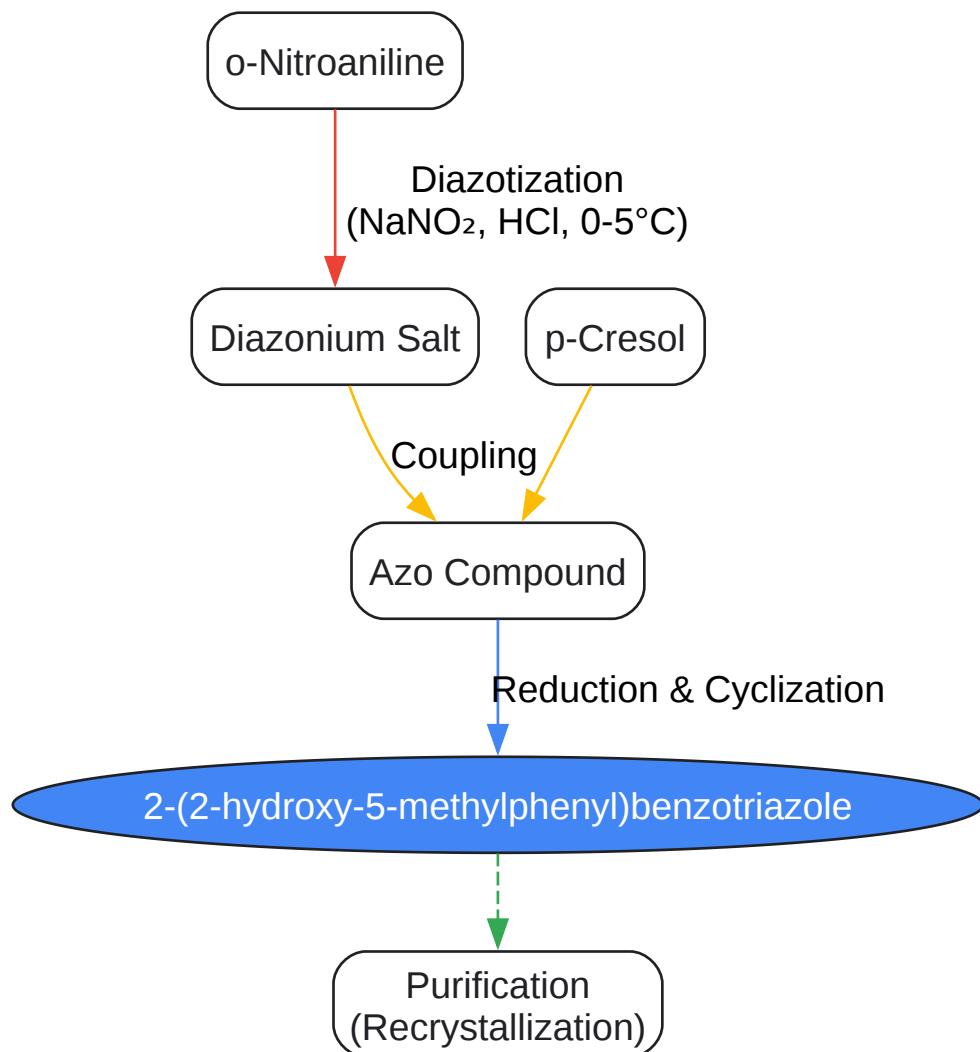
Note: Molar absorptivity values can vary depending on the solvent and measurement conditions. The data for Tinuvin P is well-documented in technical datasheets.[\[8\]](#)[\[9\]](#)

Performance in Polymers

The addition of **1H-benzotriazole** derivatives significantly improves the weatherability and durability of polymers. The following table summarizes typical performance data, demonstrating the retention of mechanical properties after accelerated weathering.

Polymer	UV Stabilizer (Concentration)	Weathering Conditions (Example)	Tensile Strength Retention (%)	Elongation at Break Retention (%)	Observations
Polycarbonate (PC)	Unstabilized	Xenon Arc (e.g., 2000 hours)	~70%	~10%	Becomes brittle and susceptible to fracture. [10]
Benzotriazole Derivative (0.3-0.5%)	Xenon Arc (e.g., 2000 hours)	>90%	>70%	Significantly improved retention of ductility and strength. [11]	
Polypropylene (PP)	Unstabilized	UV Exposure (e.g., 625 days)	~41%	Drastic reduction	Significant degradation, embrittlement, and formation of surface cracks. [12]
Benzotriazole Derivative (0.2-0.4%)	UV Exposure (e.g., >600 days)	>80%	>60%	Effective stabilization, preserving mechanical properties and surface appearance. [13]	
Polyvinyl Chloride (PVC)	Unstabilized	Xenon Arc (e.g., 400 hours)	Significant decrease	Significant decrease	Severe discoloration (yellowing/browning) and embrittlement. [14]




UV-326 (0.5 phr)	Xenon Arc (e.g., 400 hours)	High retention	High retention	Good inhibition of photodehydrochlorination, and photooxidation, maintaining color and mechanical integrity. [14]
------------------	-----------------------------	----------------	----------------	---

Experimental Protocols

The evaluation of **1H-benzotriazole** UV stabilizers in polymers involves a series of standardized tests to quantify their performance. Below are detailed protocols for key experiments.

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbinno.com [nbinno.com]
- 2. Photodegradation and photostabilization of polymers, especially polystyrene: review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. schem.net [schem.net]

- 4. Photodegradation and photostabilization of polymers, especially polystyrene: review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. partinchem.com [partinchem.com]
- 6. santplas.com [santplas.com]
- 7. benchchem.com [benchchem.com]
- 8. polivinilplastik.com [polivinilplastik.com]
- 9. scribd.com [scribd.com]
- 10. nrc-publications.canada.ca [nrc-publications.canada.ca]
- 11. Influence of natural and accelerated weathering of polycarbonate -Journal of Surface Science and Engineering | Korea Science [koreascience.kr]
- 12. Study of the Effect of Ultraviolet Exposure Duration on Polypropylene Properties | Jurnal Sains Materi Indonesia [ejournal.brin.go.id]
- 13. Effects of UV Stabilizers on Polypropylene Outdoors [mdpi.com]
- 14. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols: 1H-Benzotriazole Derivatives as UV Stabilizers in Polymers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b7723547#use-of-1h-benzotriazole-derivatives-as-uv-stabilizers-in-polymers>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com